molecular formula C14H13NO B3004536 3-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one CAS No. 6577-97-5

3-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one

Cat. No.: B3004536
CAS No.: 6577-97-5
M. Wt: 211.264
InChI Key: AOFXWZDNXGBMJL-UHFFFAOYSA-N
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Description

3-Phenyl-1,5,6,7-tetrahydro-4H-indol-4-one is a heterocyclic compound that features a fused indole and cyclohexane ring system. This compound is of significant interest in medicinal chemistry due to its structural similarity to indole, a core structure found in many biologically active molecules. The presence of a phenyl group at the 3-position further enhances its potential for biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound typically involve optimization of the above synthetic routes to achieve higher yields and purity. The choice of solvents, reaction conditions, and catalysts are crucial factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of more complex structures.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: Various substitution reactions can be performed, particularly at the phenyl group or the indole ring.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-1,5,6,7-tetrahydro-4H-indol-4-one is unique due to the presence of the phenyl group, which enhances its potential for biological activity and makes it a valuable compound in medicinal chemistry. Its structural features allow for diverse chemical modifications, making it a versatile building block for various applications.

Properties

IUPAC Name

3-phenyl-1,5,6,7-tetrahydroindol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c16-13-8-4-7-12-14(13)11(9-15-12)10-5-2-1-3-6-10/h1-3,5-6,9,15H,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOFXWZDNXGBMJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)C(=CN2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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